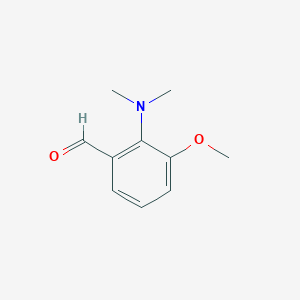

2-(Dimethylamino)-3-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-(dimethylamino)-3-methoxybenzaldehyde |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10-8(7-12)5-4-6-9(10)13-3/h4-7H,1-3H3 |

InChI Key |

WNRPJARKDZHNJP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC=C1OC)C=O |

Origin of Product |

United States |

Foundational & Exploratory

2-(Dimethylamino)-3-methoxybenzaldehyde molecular weight

An In-depth Technical Guide to 2-(Dimethylamino)-3-methoxybenzaldehyde

This guide provides a comprehensive technical overview of 2-(Dimethylamino)-3-methoxybenzaldehyde, a key synthetic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, characterization, applications, and safe handling protocols. The focus is on the underlying chemical principles and practical methodologies that are critical for its effective use in a laboratory and industrial setting.

Introduction: A Versatile Aromatic Aldehyde

2-(Dimethylamino)-3-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its molecular architecture, featuring an aldehyde, a dimethylamino group, and a methoxy group on a benzene ring, provides a unique combination of reactivity and electronic properties. The electron-donating nature of the dimethylamino and methoxy substituents activates the aromatic ring, making it amenable to a variety of chemical transformations. The aldehyde functional group is a versatile handle for constructing more complex molecular scaffolds.

These features make the compound a precursor of significant interest in the synthesis of fine chemicals and active pharmaceutical intermediates (APIs).[1] The dimethylamine moiety, in particular, is a well-known pharmacophore found in numerous FDA-approved drugs, where it can enhance aqueous solubility and bioavailability.[2] This guide will explore the essential technical aspects of this compound, providing the foundational knowledge required for its application in research and development.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical data for 2-(Dimethylamino)-3-methoxybenzaldehyde are summarized below.

| Property | Value | Source |

| Molecular Weight | 179.22 g/mol | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| IUPAC Name | 2-(dimethylamino)-3-methoxybenzaldehyde | [1] |

| CAS Number | 1289029-89-5 | [1] |

| Appearance | Solid, semi-solid, or liquid | |

| Typical Purity | 95% - 98% | [1] |

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The expected spectral data are interpreted as follows:

-

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The aldehydic proton (CHO) is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the benzene ring, causing its signal to appear far downfield, typically as a singlet between δ 9.5 and 10.5 ppm.[1] The aromatic protons will appear as multiplets in the aromatic region (approx. δ 6.8-7.8 ppm), with their specific shifts influenced by the electronic effects of the substituents. The six protons of the dimethylamino group will typically appear as a sharp singlet, while the three protons of the methoxy group will also present as a distinct singlet.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight.[1] In a high-resolution mass spectrum, the molecular ion peak (M⁺) should correspond to the exact mass of C₁₀H₁₃NO₂. Analysis of the fragmentation pattern can further corroborate the structure, with common fragmentation events including the loss of the aldehyde group or cleavage of the dimethylamino moiety.

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups. A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde. Additional characteristic peaks will confirm the presence of C-H bonds (aromatic and aliphatic), C-N bonds, and C-O bonds.

Synthesis and Purification

The synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde typically involves the formylation of an electron-rich aromatic precursor. The Vilsmeier-Haack reaction is a powerful and widely employed method for this transformation.[1]

Synthetic Strategy: The Vilsmeier-Haack Reaction

This reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent. The reagent is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). The electron-donating dimethylamino and methoxy groups on the precursor strongly activate the aromatic ring towards electrophilic substitution, making this an efficient synthetic route.

Caption: The Vilsmeier-Haack reaction pathway for formylation.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized by a qualified chemist. All work must be performed in a fume hood with appropriate personal protective equipment.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

Reaction: Dissolve the starting material (e.g., a suitable substituted aniline) (1.0 equiv.) in a minimal amount of an appropriate solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent.

-

Heating: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Cool the reaction mixture to 0°C and carefully quench by slowly adding ice-cold water. Basify the aqueous solution with sodium hydroxide or sodium carbonate to pH 8-9.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Strategy and Protocol

The crude product will likely contain unreacted starting materials and byproducts. Column chromatography is the most effective method for purification.[1]

Caption: Workflow for purification via column chromatography.

-

Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 95:5 Hexane:Ethyl Acetate).

-

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Begin eluting the column with the mobile phase. The polarity of the solvent system is gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(Dimethylamino)-3-methoxybenzaldehyde.

Applications in Drug Discovery and Development

The utility of 2-(Dimethylamino)-3-methoxybenzaldehyde lies in the reactivity of its functional groups, which allows for its elaboration into diverse and complex molecular structures. It is a key intermediate in the synthesis of various high-value molecules.[1][3]

-

Heterocyclic Synthesis: The aldehyde can participate in condensation reactions with amines, hydrazines, or active methylene compounds to form a wide range of heterocyclic systems, which are prevalent in medicinal chemistry.

-

Reductive Amination: The aldehyde can be converted into a secondary or tertiary amine via reductive amination, a cornerstone reaction in drug synthesis for introducing new amino functionalities.

-

Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form carbon-carbon double bonds, enabling the extension of carbon chains and the synthesis of complex natural product analogs.

The presence of the dimethylamino and methoxy groups can be strategically leveraged to fine-tune the electronic and steric properties of the final target molecule, influencing its pharmacological activity and pharmacokinetic profile.

Caption: Key synthetic transformations of the title compound.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

| Hazard Category | GHS Statement | Precautionary Codes (Examples) |

| Skin Irritation | Causes skin irritation | P264, P280, P302+P352 |

| Eye Irritation | Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | May cause respiratory irritation | P261, P271, P304+P340 |

| Acute Toxicity | May be harmful if swallowed | P270, P301+P312 |

Handling Protocols

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1][5]

-

Hygiene: Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in the laboratory.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[4] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move the person to fresh air.[4] Seek medical attention if irritation or other symptoms persist.

Storage Conditions

-

Container: Keep the container tightly closed to prevent contamination and reaction with atmospheric moisture or oxygen.[4][5]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[4]

-

Location: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][5]

Conclusion

2-(Dimethylamino)-3-methoxybenzaldehyde is a synthetically versatile and valuable compound for chemical research and pharmaceutical development. Its distinct functional groups provide multiple avenues for chemical modification, enabling the construction of complex molecular targets. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for leveraging its full potential in the laboratory.

References

-

2-(2,3-Dimethylanilino)-3-methoxybenzaldehyde | C16H17NO2 | CID 17608070 - PubChem. [Link]

-

Safety Data Sheet - Bio. [Link]

-

(PDF) Synthesis of 2-Hydroxy-3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its Application for Direct and Second Derivative Spectrophotometric Determination of Palladium(II) - ResearchGate. [Link]

-

2-Amino-3-methoxybenzaldehyde | C8H9NO2 | CID 13970121 - PubChem. [Link]

-

High-Purity 2 5-Dimethoxybenzaldehyde for Industrial and Pharmaceutical Applications. [Link]

-

ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. [Link]

-

A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol - Quick Company. [Link]

-

News - What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7?. [Link]

-

2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem - NIH. [Link]

-

Benzaldehyde, 2-hydroxy-3-methoxy- - the NIST WebBook. [Link]

- CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google P

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC. [Link]

Sources

- 1. 2-(Dimethylamino)-3-methoxybenzaldehyde | Benchchem [benchchem.com]

- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. unilongindustry.com [unilongindustry.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. bio.vu.nl [bio.vu.nl]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Structural Elucidation and Steric Analysis of 2-(Dimethylamino)-3-methoxybenzaldehyde

Executive Summary

This guide details the structural characterization of 2-(dimethylamino)-3-methoxybenzaldehyde (CAS 1289029-89-5).[1] While seemingly a simple trisubstituted benzene, this molecule represents a classic case of Steric Inhibition of Resonance (SIR) . The 1,2,3-substitution pattern creates significant steric strain between the central dimethylamino group and its neighbors (aldehyde and methoxy), forcing a non-planar conformation that distinctively alters its spectroscopic signature.

This document is designed for researchers requiring definitive proof of structure for this isomer, distinguishing it from its more common regioisomers (e.g., the 2,4- or 2,5-variants) often produced in non-selective formylations.

Structural Context & Synthetic Origin[1][2]

To elucidate the structure, one must first understand the regiochemical logic that generates it. The 1,2,3-substitution pattern is thermodynamically disfavored due to crowding.

Retrosynthetic Logic

The synthesis typically relies on Directed Ortho Metalation (DoM) rather than electrophilic aromatic substitution (EAS), as standard Vilsmeier-Haack formylation of 3-methoxy-N,N-dimethylaniline preferentially targets the para-position (C4) or the less hindered ortho-position (C6).

The "Crowded" Route: To force the aldehyde into the C1 position (between NMe2 and OMe), a blocking group strategy or lithiation-directed synthesis is required.

Figure 1: Synthetic pathways distinguishing the target 1,2,3-isomer from common byproducts.

Spectroscopic Elucidation

The definitive identification of this molecule relies on a multi-modal approach. The key challenge is proving the regiochemistry (position of groups) and observing the electronic effects of the steric twist.

Mass Spectrometry (MS)

-

Technique: ESI-TOF or HRMS.

-

Expected Molecular Ion:

m/z. -

Fragmentation Pattern:

-

Loss of methyl groups from the amine or methoxy is common.

-

A characteristic "ortho effect" fragment may be observed due to the interaction between the aldehyde oxygen and the N-methyl protons.

-

Infrared Spectroscopy (IR) - The "Twist" Indicator

In a typical conjugated benzaldehyde (like 4-methoxybenzaldehyde), the carbonyl stretch (

However, in 2-(dimethylamino)-3-methoxybenzaldehyde :

-

The bulky

group twists out of the plane of the benzene ring to avoid clashing with the adjacent -

Result: The nitrogen lone pair cannot effectively donate into the ring.[2][3]

-

Secondary Result: The aldehyde group may also twist slightly out of plane.

-

Observation: The carbonyl band shifts to higher wavenumbers, typically 1695–1705 cm⁻¹ , reflecting reduced conjugation.

Nuclear Magnetic Resonance (NMR)

This is the primary tool for structural confirmation.

1H NMR Data Summary (400 MHz, CDCl3)

| Proton | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| CHO | ~10.20 | Singlet | 1H | - | Deshielded aldehyde proton. |

| H-6 | ~7.60 | Doublet | 1H | Ortho to CHO. Deshielded by carbonyl anisotropy. | |

| H-5 | ~7.10 | Triplet (dd) | 1H | Meta to both CHO and OMe. | |

| H-4 | ~7.05 | Doublet | 1H | Ortho to OMe (shielded by resonance). | |

| OMe | ~3.85 | Singlet | 3H | - | Methoxy group at C3. |

| NMe2 | ~2.85 | Singlet | 6H | - | Dimethylamino at C2. |

Key Diagnostic Feature: The aromatic region must show an ABC spin system (or AMX depending on field strength), specifically:

-

Two doublets and one triplet (t) or double-doublet (dd).

-

If you see two singlets in the aromatic region, you have the 2,5-isomer (para substitution pattern).

NOE (Nuclear Overhauser Effect) - The Smoking Gun

To confirm the 1,2,3-connectivity, you must perform 1D-NOE difference or 2D-NOESY experiments.

-

Irradiate N-Me (2.85 ppm):

-

Observed NOE: Strong enhancement of Aldehyde-H (10.20 ppm) AND Methoxy-H (3.85 ppm).

-

Figure 2: NOE Connectivity Map. The simultaneous correlation of NMe2 to both CHO and OMe confirms the central position.

Steric Inhibition of Resonance (SIR) Analysis[4]

The unique reactivity and spectral properties of this molecule stem from SIR.

Mechanism:

In a relaxed system (like N,N-dimethylaniline), the nitrogen lone pair occupies a p-orbital parallel to the ring's

Consequences for Drug Design:

-

Increased Basicity: Because the nitrogen lone pair is twisted out of conjugation, it is less delocalized into the ring and more available for protonation compared to unhindered analogs.

-

Altered Solubility: The molecule is less planar, which disrupts crystal packing (lowering melting point) and increases solubility in organic solvents.

-

Reactivity: The aldehyde carbon is more electrophilic than expected because it receives less electron density from the amine donor.

Experimental Protocols

Protocol: Analytical Sample Preparation for NMR

Objective: Obtain high-resolution spectra free from concentration effects.

-

Solvent Choice: Use CDCl3 (Chloroform-d) neutralized with basic alumina or DMSO-d6 .

-

Note: Acidic CDCl3 can protonate the amine, shifting the N-Me signal downfield and altering the integration.

-

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

Tube: Use high-quality 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

-

Acquisition:

-

Pulse angle: 30°.

-

Relaxation delay (d1): Set to 5 seconds (longer than standard) to ensure full relaxation of the isolated aldehyde proton for accurate integration.

-

Scans: 16 (1H), 1024 (13C).

-

Protocol: 1D NOE Difference Experiment

Objective: Prove regiochemistry.

-

Setup: Select the selnogp (Bruker) or equivalent pulse sequence.

-

Target: Set the irradiation frequency exactly on the N-Me singlet (~2.85 ppm).

-

Control: Set off-resonance irradiation at a blank region (e.g., -2 ppm).

-

Processing: Subtract the "on-resonance" FID from the "off-resonance" FID.

-

Analysis: Look for positive peaks at 10.2 ppm (CHO) and 3.85 ppm (OMe). Negative peaks indicate chemical exchange (unlikely here).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17608070. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

- Bohm, S., & Exner, O. (2000).Steric inhibition of resonance: a revision and quantitative estimation. Chemistry – A European Journal. (Foundational theory on steric inhibition in substituted benzenes).

Sources

Commercial Availability & Sourcing Guide: 2-(Dimethylamino)-3-methoxybenzaldehyde

[1][2]

Executive Summary

2-(Dimethylamino)-3-methoxybenzaldehyde (CAS: 1289029-89-5) is a specialized, non-commodity building block primarily used in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), particularly those targeting kinase pathways or G-protein coupled receptors (GPCRs).[1][2]

Unlike its regioisomer 4-(dimethylamino)-2-methoxybenzaldehyde , which is widely available as a bulk commodity, the 2,3-substituted isomer is sterically congested and synthetically demanding.[1] Consequently, it is rarely held in stock by major catalog suppliers (e.g., Sigma-Aldrich, Merck) and typically requires custom synthesis or sourcing from specialized heterocyclic libraries.[1][3]

This guide details the procurement strategy, synthesis-driven quality risks, and required analytical validation to ensure supply chain integrity.[1][3]

Part 1: Chemical Profile & Critical Identity Risks[1][4]

The primary procurement risk for this compound is regioisomer confusion .[1][3] Many suppliers rely on automated catalog generation; "name-to-structure" algorithms often conflate the 2,3-isomer with the thermodynamically stable 2,4- or 4,2-isomers.[1]

Chemical Identity

| Property | Specification |

| IUPAC Name | 2-(Dimethylamino)-3-methoxybenzaldehyde |

| CAS Number | 1289029-89-5 (Verify against CAS 1289063-76-8 for the 4-methoxy isomer) |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Yellow to orange crystalline solid or oil (low melting point) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water.[1][2][4][5][6] |

The "Isomer Trap"

The 1,2,3-substitution pattern places the aldehyde, dimethylamino, and methoxy groups in a contiguous arrangement.[1][3] This creates significant steric strain compared to the 1,2,4-pattern.[1]

Part 2: Synthesis & Manufacturing Complexity[1][8]

Understanding the synthesis is the only way to predict availability and lead times.[1][3] The commercial scarcity of this compound is directly linked to the difficulty of introducing three contiguous substituents on the benzene ring.[1]

Pathway Analysis: Why It Is Not a Commodity

Standard industrial formylation (Vilsmeier-Haack) of 3-methoxy-N,N-dimethylaniline directs the formyl group to the para-position (position 6 or 4) relative to the strong amino activator.[1] It does not favor the sterically crowded 2-position.[1]

To manufacture the 2-(Dimethylamino)-3-methoxybenzaldehyde isomer, suppliers must use Directed Ortho Metalation (DoM) , a process requiring cryogenic conditions (-78°C) and organolithium reagents.[1] This drastically increases cost and limits batch sizes.

DOT Diagram: Synthesis Logic & Availability Constraint[1][4]

Figure 1: Synthesis pathways illustrating why the target compound requires specialized manufacturing (Route B) compared to the cheaper commodity isomer (Route A).

Part 3: Sourcing Strategy & Commercial Landscape[1]

Supplier Categories

Do not expect "off-the-shelf" next-day delivery. Sourcing falls into three tiers:

-

Tier 1: Catalog Aggregators (e.g., PubChem vendors, e-commerce platforms). [1][3]

-

Tier 2: Building Block Specialists (e.g., Enamine, Combi-Blocks, ChemBridge). [1][3]

-

Tier 3: Custom Synthesis CROs (Contract Research Organizations). [1][3]

Procurement Decision Tree

Figure 2: Decision logic for sourcing based on quantity and supplier capability.

Part 4: Quality Control & Analytical Validation[1][4]

Because of the high risk of regioisomer contamination, a Certificate of Analysis (CoA) from a supplier is insufficient without raw data verification.[1][3]

Self-Validating Protocol: 1H-NMR Analysis

The 1H-NMR spectrum provides the definitive fingerprint to distinguish the 2,3-isomer from the 2,4-isomer.[1][3]

Protocol:

-

Dissolve 5-10 mg of sample in CDCl₃.[1]

-

Key Diagnostic Signals:

| Feature | Target: 2,3-Isomer | Impurity: 2,4-Isomer |

| Aldehyde Proton (-CHO) | Singlet ~10.2 ppm | Singlet ~9.8 - 10.0 ppm |

| Aromatic Coupling | ABC System: Three adjacent protons.[1] Look for a triplet (t) and two doublets (d).[1] | ABX System: Isolated proton (s) or meta-coupling.[1] |

| Connectivity (NOESY) | NOE correlation between -CHO and -N(Me)₂ protons. | NOE correlation between -CHO and -OMe protons (if 2-methoxy).[1] |

Pass Criteria:

Part 5: References

-

Benchchem. 2-(Dimethylamino)-3-methoxybenzaldehyde Product Entry (CAS 1289029-89-5).[1][2] Retrieved from [1][3]

-

Sigma-Aldrich. 2-(Dimethylamino)-4-methoxybenzaldehyde Product Entry (CAS 1289063-76-8).[1] Retrieved from [1][3]

-

Snieckus, V. Directed Ortho Metalation.[1][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 1990, 90(6), 879–933.[1][3] (Foundational text on the synthesis mechanism required for this isomer).

-

PubChem. Compound Summary: 4-(dimethylamino)-2-methoxybenzaldehyde (Isomer Comparison).[1] Retrieved from [1][3]

Sources

- 1. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 2. 2-(Dimethylamino)-3-methoxybenzaldehyde | Benchchem [benchchem.com]

- 3. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]

- 7. CN108794317A - The preparation method of 2,3- dimethoxy benzaldehydes - Google Patents [patents.google.com]

- 8. mt.com [mt.com]

Technical Guide: Storage and Handling of 2-(Dimethylamino)-3-methoxybenzaldehyde

[1]

Executive Summary & Chemical Identity[2][3]

2-(Dimethylamino)-3-methoxybenzaldehyde (CAS: 1289029-89-5) is a specialized electron-rich benzaldehyde derivative utilized primarily as a regiospecific building block in the synthesis of heterocyclic pharmaceutical intermediates (e.g., quinolines, indoles).[1][2]

Unlike simple benzaldehyde, the presence of the ortho-dimethylamino and meta-methoxy groups introduces unique stability challenges.[1] The electron-donating nature of these substituents activates the aromatic ring, influencing the stability of the formyl group and increasing susceptibility to autoxidation and photo-degradation.[1] This guide moves beyond standard safety data sheets (SDS) to provide a mechanistic rationale for strict handling protocols.

Physicochemical Profile[2][5][6][7][8]

| Property | Specification | Notes |

| CAS Number | 1289029-89-5 | Specific to the 2,3-substitution pattern. |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Physical State | Low-Melting Solid / Oil | Often appears as a waxy solid or viscous oil depending on purity and ambient temp. |

| Solubility | DCM, EtOAc, DMSO, MeOH | Low water solubility.[1] Lipophilic. |

| Key Hazard | Skin/Eye Irritant (H315, H319) | Potential sensitizer due to aldehyde moiety. |

Mechanisms of Degradation[1]

To preserve the integrity of this reagent, one must understand why it degrades.[1] The two primary failure modes are Radical Autoxidation and Photo-Chemical Disproportionation .

The Autoxidation Cascade

Benzaldehydes are notoriously prone to air oxidation, converting the aldehyde to the corresponding benzoic acid.[1] For 2-(Dimethylamino)-3-methoxybenzaldehyde, this risk is exacerbated by the electron-rich ring, which can stabilize the intermediate acyl radical.[1]

-

Initiation: A trace radical (R•) or photon abstracts the formyl hydrogen.

-

Propagation: The resulting acyl radical reacts with molecular oxygen (O₂) to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule.

-

Termination: The process yields 2-(dimethylamino)-3-methoxybenzoic acid, a solid contaminant that alters stoichiometry and impedes downstream catalysis.

Visualization: Degradation Pathway

The following diagram illustrates the chemical fate of the reagent if mishandled.[1][2]

Figure 1: The autoxidation cascade converting the active aldehyde into its carboxylic acid impurity.[1][2]

Storage Protocol: The "Gold Standard"

Due to the autoxidation risk described above, standard "cool and dry" storage is insufficient for long-term stability.[1] The following protocol is self-validating and ensures >98% purity over 12 months.

Primary Container & Atmosphere

-

Vessel: Amber borosilicate glass vials with Teflon-lined screw caps. Why? Amber glass blocks UV/blue light (preventing photo-initiation). Teflon prevents leaching of plasticizers which can occur with standard polyethylene caps in contact with organic oils.

-

Atmosphere: Argon (Ar) is superior to Nitrogen (N₂).

-

Causality: Argon is denser than air. When backfilling a vial, Argon settles over the reagent surface, creating a physical "blanket" that displaces oxygen more effectively than Nitrogen, which mixes more readily with air.[1]

-

Temperature Control

-

Short-Term (<1 Month): 2–8°C (Refrigerator).

-

Long-Term (>1 Month): -20°C (Freezer).

-

Critical Constraint: Allow the vial to equilibrate to room temperature before opening.

-

Reasoning: Opening a cold vial condenses atmospheric moisture onto the reagent. Water promotes hydrate formation and can accelerate hydrolysis of downstream intermediates (e.g., imines).[1]

-

The "Schlenk" Storage Cycle

For high-value synthesis, adopt this cycle:

-

Remove vial from freezer.

-

Desiccate until Room Temp (approx. 30 mins).

-

Purge headspace with Argon.

-

Sample quickly.

-

Re-purge with Argon immediately.

-

Parafilm seal and return to cold storage.

Handling & Transfer Methodologies

The physical state of 2-(Dimethylamino)-3-methoxybenzaldehyde (low-melting solid or viscous oil) complicates transfer.[1]

Handling Workflow Decision Tree

Figure 2: Decision matrix for handling low-melting solids to ensure accurate stoichiometry.

Liquefaction Technique

Because the compound is a low-melting solid, "chipping" it out of a bottle introduces static and surface area for oxidation.[1][2]

-

Protocol: Place the sealed bottle in a 30–35°C water bath for 10–15 minutes until fully liquefied.

-

Benefit: Allows for precise volumetric transfer using a gas-tight syringe, minimizing air exposure compared to open-vessel spatula weighing.[1]

Quality Control & Re-Validation

Before committing this reagent to a complex multi-step synthesis, validate its purity.[1] The aldehyde proton is your diagnostic beacon.

¹H-NMR Diagnostics (CDCl₃)

-

The Signal to Watch: The aldehyde proton (-CH O) appears as a distinct singlet downfield, typically δ 10.0 – 10.4 ppm .[1]

-

The Impurity Flag: If oxidation has occurred, the aldehyde peak integral decreases, and a broad singlet for the carboxylic acid (-COOH ) may appear (often very broad, >11 ppm) or the aromatic region will shift slightly.[1]

-

Acceptance Criteria: Integration of Aldehyde H vs. Aromatic H should be exactly 1:3 (assuming 3 aromatic protons). Any deviation suggests loss of the formyl group.[1]

TLC Visualization

-

Mobile Phase: 20% Ethyl Acetate in Hexanes.

-

Detection: UV (254 nm). The aldehyde is UV active.

-

Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP).

-

Observation: Aldehydes turn distinct yellow/orange/red. The benzoic acid derivative will not react with DNP, providing a clear negative test for the impurity.[1]

-

Emergency Procedures

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap/water for 15 min.[2] | Lipophilic nature requires soap for removal; water alone is ineffective. |

| Spill (Solid) | Sweep into localized pile; do not create dust. | Prevent inhalation of irritant dusts. |

| Spill (Liquid) | Absorb with vermiculite/sand.[3] | Prevent entry into drains; toxic to aquatic life. |

References

-

BenchChem. 2-(Dimethylamino)-3-methoxybenzaldehyde Product Description & CAS Verification. Retrieved from

-

Sigma-Aldrich. Safety Data Sheet (SDS) for Benzaldehyde Derivatives (General Handling). Retrieved from [1]

-

PubChem. Compound Summary: 4-(Dimethylamino)-2-methoxybenzaldehyde (Isomer Comparison). National Library of Medicine. Retrieved from

-

TCI Chemicals. Storage Recommendations for Electron-Rich Aldehydes. Retrieved from

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde

Abstract: This document provides a detailed, field-proven protocol for the synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde, a valuable substituted aromatic aldehyde that serves as a versatile precursor in the development of fine chemicals and active pharmaceutical intermediates (APIs).[1] The synthetic strategy is centered on the Vilsmeier-Haack reaction, a robust and widely-used method for the formylation of electron-rich aromatic systems.[1][2] This guide furnishes a step-by-step methodology, explains the underlying reaction mechanisms, outlines critical safety precautions, and details the synthesis of the requisite precursor, 2-methoxy-N,N-dimethylaniline. It is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Mechanistic Rationale: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[2][3] The reaction's efficacy stems from the in-situ generation of a potent electrophile, the chloroiminium ion, commonly known as the Vilsmeier reagent.[4]

The mechanism unfolds in two primary stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the highly electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion, yielding the electrophilic Vilsmeier reagent.[2][4]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic substrate, in this case, 2-methoxy-N,N-dimethylaniline, attacks the carbon of the Vilsmeier reagent. The activating, ortho-para directing dimethylamino and methoxy groups facilitate this substitution. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[1][4]

Caption: The Vilsmeier-Haack reaction pathway.

Synthesis of Precursor: 2-Methoxy-N,N-dimethylaniline

The successful synthesis of the target molecule is contingent upon the availability of the starting material, 2-methoxy-N,N-dimethylaniline. While commercially available, it can also be prepared from 2-methoxyaniline (o-anisidine) via reductive amination. This method is often preferred over alkylation with methyl halides due to its milder conditions and reduced risk of quaternization. The Eschweiler-Clarke reaction, using formaldehyde as the carbon source and formic acid as the reductant, is a classic example.[5] A laboratory-scale adaptation often involves a hydride reducing agent.

Protocol 2.1: Reductive Amination of 2-Methoxyaniline

This protocol describes the N,N-dimethylation of 2-methoxyaniline using formaldehyde and a hydride reducing agent.[6]

Table 1: Reagents for Precursor Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Methoxyaniline | 123.15 | 10.0 g | 81.2 | 1.0 |

| Formaldehyde (37% in H₂O) | 30.03 | 14.8 mL | ~180 | ~2.2 |

| Sodium triacetoxyborohydride | 211.94 | 43.0 g | 203 | 2.5 |

| Dichloromethane (DCM) | - | 250 mL | - | - |

| Saturated NaHCO₃ (aq) | - | 200 mL | - | - |

| Brine | - | 100 mL | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask, add 2-methoxyaniline (1.0 eq) and dichloromethane (250 mL). Stir the solution at room temperature until the aniline is fully dissolved.

-

Formaldehyde Addition: Add the aqueous formaldehyde solution (~2.2 eq) to the flask. Stir the mixture for 1 hour at room temperature.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (2.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-methoxy-N,N-dimethylaniline, which can be purified by column chromatography if necessary.

Synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde

This section details the core Vilsmeier-Haack formylation of the synthesized 2-methoxy-N,N-dimethylaniline.

Protocol 3.1: Vilsmeier-Haack Formylation

Table 2: Reagents for Vilsmeier-Haack Reaction

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | Solvent |

| Phosphorus oxychloride (POCl₃) | 153.33 | 4.0 mL | 44.0 | 1.5 |

| 2-Methoxy-N,N-dimethylaniline | 151.21 | 4.45 g | 29.4 | 1.0 |

| Saturated Sodium Acetate (aq) | - | 150 mL | - | - |

| Ethyl Acetate | - | 3 x 100 mL | - | - |

Step-by-Step Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous DMF (20 mL). Cool the flask to 0 °C in an ice bath.[2]

-

POCl₃ Addition: Add phosphorus oxychloride (1.5 eq) dropwise to the stirred DMF over 30 minutes. Causality: This addition is highly exothermic; slow, dropwise addition is crucial to control the temperature below 10 °C and prevent uncontrolled reaction or degradation.[7][8] Formation of a solid or viscous liquid indicates the Vilsmeier reagent has formed.[7] Stir the mixture at 0 °C for an additional 30 minutes.

-

Substrate Addition: Dissolve 2-methoxy-N,N-dimethylaniline (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to 60 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[9]

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. CAUTION: The quenching step is highly exothermic.[9] Slowly and carefully pour the reaction mixture onto crushed ice or add a saturated aqueous solution of sodium acetate dropwise with vigorous stirring.[7]

-

Hydrolysis & Extraction: Stir the quenched mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[7]

-

Washing and Drying: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine to remove any acidic residues.[7] Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Caption: General experimental workflow for the synthesis.

Product Purification and Characterization

The crude product obtained after solvent evaporation is typically a dark oil or solid. Purification is best achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Expected Characterization Data:

-

Molecular Formula: C₁₀H₁₃NO₂[1]

-

Molecular Weight: 179.22 g/mol [1]

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. Expect characteristic signals corresponding to the different protons in the molecule. The aldehydic proton is highly deshielded and appears as a singlet far downfield.[1]

-

Aldehydic Proton (CHO): δ 9.5 - 10.5 ppm (singlet)[1]

-

Aromatic Protons: δ 6.8 - 7.8 ppm (multiplets)

-

Methoxy Protons (OCH₃): δ ~3.9 ppm (singlet, 3H)

-

Dimethylamino Protons (N(CH₃)₂): δ ~2.7 ppm (singlet, 6H)

-

-

Mass Spectrometry (MS): The high-resolution mass spectrum should show a molecular ion (M⁺) peak corresponding to the exact mass of the compound.[1]

Critical Safety Precautions

The Vilsmeier-Haack reaction presents specific thermal hazards and involves corrosive reagents.[8] Strict adherence to safety protocols is mandatory.

-

Fume Hood: All steps of this procedure MUST be performed in a well-ventilated chemical fume hood.[7][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7]

-

Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water, releasing toxic fumes.[9] It should be handled with extreme care, and any spills should be neutralized appropriately.

-

Exothermic Steps: Both the formation of the Vilsmeier reagent and the final quenching of the reaction are highly exothermic.[7][9] Maintain cooling with an ice bath and perform additions slowly and carefully to control the temperature and prevent a runaway reaction.

-

Solvents: All organic solvents used are flammable and should be handled away from potential ignition sources.[7]

By following this detailed protocol and adhering to the safety guidelines, researchers can effectively synthesize 2-(Dimethylamino)-3-methoxybenzaldehyde for use in further chemical exploration.

References

- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran.

- Benchchem. (n.d.). 2-(Dimethylamino)-3-methoxybenzaldehyde.

- Benchchem. (n.d.). Physical and chemical properties of Vilsmeier's reagent.

- ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.

- Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.

- Semantic Scholar. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.

- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- ResearchGate. (2018). Reductive amination of amines with formaldehyde?.

- CHIMIA. (n.d.). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source.

- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 4. 2-Methoxy-N-methylaniline 97 10541-78-3 [sigmaaldrich.com]

- 5. chimia.ch [chimia.ch]

- 6. researchgate.net [researchgate.net]

- 7. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. prepchem.com [prepchem.com]

Application Note & Protocol: Elucidating the Reaction Mechanism for the Synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde

Introduction

2-(Dimethylamino)-3-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a dimethylamino, a methoxy, and a formyl group on the benzene ring, makes it a versatile precursor for the construction of complex heterocyclic scaffolds and pharmacologically active molecules.[1] This document provides an in-depth analysis of the primary synthetic route to this compound—the Vilsmeier-Haack reaction—elucidating the underlying mechanism and offering a detailed experimental protocol for its successful execution. Additionally, an alternative, highly regioselective method via Directed ortho-Metalation (DoM) is discussed, providing researchers with a comprehensive synthetic overview.

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic systems.[2][3] The reaction's reliability, operational simplicity, and use of common laboratory reagents make it the preferred method for synthesizing 2-(Dimethylamino)-3-methoxybenzaldehyde from its logical precursor, 2-methoxy-N,N-dimethylaniline. The overall transformation is depicted below:

Figure 1. Vilsmeier-Haack formylation of 2-methoxy-N,N-dimethylaniline.

Causality of Reagent Selection

-

Substrate: 2-methoxy-N,N-dimethylaniline is an ideal substrate. It is a highly activated aromatic ring due to the presence of two strong electron-donating groups (EDGs): the dimethylamino (-NMe₂) and the methoxy (-OMe) groups. The lone pair of electrons on the nitrogen and oxygen atoms increases the electron density of the benzene ring through resonance, making it highly susceptible to attack by weak electrophiles.

-

Vilsmeier Reagent: The formylating agent is the electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[4][5] It is generated in situ from N,N-dimethylformamide (DMF), which serves as the formyl group source, and phosphorus oxychloride (POCl₃), which acts as an activating agent.[2] This reagent is a mild electrophile, rendering the reaction highly selective for activated aromatic compounds.[5]

Detailed Reaction Mechanism

The reaction proceeds through three distinct stages: formation of the Vilsmeier reagent, electrophilic aromatic substitution, and hydrolysis to the final product.

-

Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a stable dichlorophosphate anion, yielding the highly electrophilic Vilsmeier reagent.[3][4]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of 2-methoxy-N,N-dimethylaniline attacks the electrophilic carbon of the Vilsmeier reagent. This attack is regioselective. The dimethylamino group is a more powerful activating and ortho, para-directing group than the methoxy group. The attack, therefore, occurs at the position ortho to the dimethylamino group (C2 position), which is sterically unhindered and electronically favored. This forms a resonance-stabilized Wheland intermediate (a sigma complex). A proton is then eliminated to restore aromaticity, yielding a protonated iminium salt intermediate.[2]

-

Hydrolysis: During the aqueous workup, water attacks the iminium carbon. Subsequent elimination of dimethylamine and loss of a proton yields the target aldehyde, 2-(Dimethylamino)-3-methoxybenzaldehyde.

Diagram 1: Logical flow of the Vilsmeier-Haack reaction mechanism.

Experimental Protocol

This protocol outlines a general laboratory procedure for the synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde.

Reagent Table

| Reagent | M.W. ( g/mol ) | Amount | Equivalents | Density (g/mL) | Volume |

| 2-methoxy-N,N-dimethylaniline | 151.21 | 10.0 g | 1.0 | 1.004 | 9.96 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | 24.2 g | 5.0 | 0.944 | 25.6 mL |

| Phosphorus oxychloride (POCl₃) | 153.33 | 11.2 g | 1.1 | 1.645 | 6.8 mL |

| Dichloromethane (DCM) | 84.93 | - | - | 1.326 | ~50 mL |

| Saturated NaHCO₃ (aq) | - | - | - | - | ~200 mL |

| Brine | - | - | - | - | ~50 mL |

Step-by-Step Methodology

-

Vilsmeier Reagent Preparation:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5.0 eq.).

-

Cool the flask to 0 °C using an ice-water bath.

-

Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via the dropping funnel to the stirred DMF over 30 minutes. Causality: This slow, cooled addition is critical to dissipate the heat from the exothermic reaction and prevent uncontrolled side reactions.

-

After the addition is complete, stir the resulting pale-yellow mixture at 0 °C for an additional 45 minutes to ensure complete formation of the Vilsmeier reagent.

-

-

Reaction with Substrate:

-

Dissolve 2-methoxy-N,N-dimethylaniline (1.0 eq.) in a minimal amount of anhydrous dichloromethane (~10 mL).

-

Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 60-70 °C using an oil bath and maintain for 2-4 hours. Causality: Heating provides the necessary activation energy for the electrophilic substitution on the activated aniline ring.

-

-

Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice (~200 g) in a large beaker with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the iminium salt intermediate to the aldehyde. This process is highly exothermic and can cause splashing if done too quickly.

-

Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2-(Dimethylamino)-3-methoxybenzaldehyde as a solid.

-

Diagram 2: General experimental workflow for the Vilsmeier-Haack synthesis.

Alternative Synthetic Strategy: Directed ortho-Metalation (DoM)

An alternative and highly regioselective route is Directed ortho-Metalation (DoM). This method leverages a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho-position.[6][7]

-

Mechanism: In 2-methoxy-N,N-dimethylaniline, the dimethylamino group is a powerful DMG.[6] It coordinates to an alkyllithium base, such as n-butyllithium (n-BuLi). This coordination increases the kinetic acidity of the adjacent ortho-protons, facilitating deprotonation by the base to form a highly reactive aryllithium intermediate exclusively at the C2 position.[6][8] This intermediate is then quenched with an electrophile, in this case, DMF, to introduce the formyl group. Subsequent acidic workup hydrolyzes the resulting adduct to the final aldehyde.

-

Advantages: The primary advantage of DoM is its exceptional regioselectivity, often providing a single isomer where other methods might yield mixtures.[6]

-

Considerations: This method requires strictly anhydrous conditions and cryogenic temperatures (typically -78 °C) due to the high reactivity of the organolithium reagents.

Product Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data for 2-(Dimethylamino)-3-methoxybenzaldehyde |

| ¹H NMR | Aldehydic proton (CHO): Singlet, highly deshielded (δ 9.8-10.5 ppm).[1] Aromatic protons: Three distinct signals in the aromatic region (δ 6.8-7.8 ppm). Methoxy protons (OCH₃): Singlet, ~δ 3.9 ppm. Dimethylamino protons (N(CH₃)₂): Singlet, ~δ 2.7 ppm. |

| ¹³C NMR | Carbonyl carbon (CHO): Signal around δ 190 ppm. Aromatic carbons and carbons from the methoxy and dimethylamino groups in their respective regions. |

| IR (Infrared) | Strong C=O stretch for the aldehyde at ~1680-1700 cm⁻¹. C-H stretches for the aldehyde proton around 2720 and 2820 cm⁻¹. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₁₀H₁₃NO₂ (179.22 g/mol ).[1] |

Safety Precautions

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

-

Dichloromethane (DCM): A volatile suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.

-

Workup: The quenching and neutralization steps are exothermic and involve gas evolution (CO₂). Perform these steps slowly and behind a safety shield in a fume hood.

Conclusion

The Vilsmeier-Haack reaction provides a robust and efficient pathway for the synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde, a valuable synthetic intermediate. A thorough understanding of the reaction mechanism, particularly the role of the electron-donating groups in directing the electrophilic attack, is crucial for optimizing reaction conditions and ensuring high yields. The detailed protocol provided herein serves as a validated starting point for researchers in drug development and organic synthesis. For applications requiring absolute regiochemical purity, the Directed ortho-Metalation strategy presents a powerful alternative.

References

-

Duff reaction - Wikipedia . Wikipedia. [Link]

-

Vilsmeier–Haack reaction - Grokipedia . Grokipedia. [Link]

-

Duff reaction - chemeurope.com . chemeurope.com. [Link]

-

Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen . Allen Career Institute. [Link]

-

(PDF) Synthesis of Substituted 2-Hydroxyaryl Aldehydes by the Microwave-Induced Reimer—Tiemann Reaction - ResearchGate . ResearchGate. [Link]

-

Duff reaction - Grokipedia . Grokipedia. [Link]

-

Vilsmeier–Haack reaction - Wikipedia . Wikipedia. [Link]

-

Reimer Tiemann Reaction Mechanism - BYJU'S . BYJU'S. [Link]

-

Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent - International Journal of Chemical Studies . International Journal of Chemical Studies. [Link]

-

Reimer-Tiemann Reaction Guide | PDF | Science & Mathematics - Scribd . Scribd. [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps . Chemistry Steps. [Link]

-

New Opportunities with the Duff Reaction | The Journal of Organic Chemistry . The Journal of Organic Chemistry. [Link]

-

New Opportunities with the Duff Reaction | Request PDF - ResearchGate . ResearchGate. [Link]

-

(PDF) Synthesis of 2-Hydroxy-3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its Application for Direct and Second Derivative Spectrophotometric Determination of Palladium(II) - ResearchGate . ResearchGate. [Link]

-

Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . RSC Publishing. [Link]

-

Directed ortho metalation - Wikipedia . Wikipedia. [Link]

-

Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences . Indian Academy of Sciences. [Link]

-

p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Directed ortho Metalation (DOM) - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar . Semantic Scholar. [Link]

Sources

- 1. 2-(Dimethylamino)-3-methoxybenzaldehyde | Benchchem [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. Directed Ortho Metalation [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Spectroscopic Characterization of 2-(Dimethylamino)-3-methoxybenzaldehyde

Introduction & Structural Context[1][2][3][4][5][6][7]

This application note details the spectroscopic identification and quality control protocols for 2-(Dimethylamino)-3-methoxybenzaldehyde (CAS: 1289029-89-5). This molecule represents a specialized class of polysubstituted benzaldehydes often utilized as intermediates in the synthesis of acridine-based pharmaceuticals and fluorescent probes.

The Analytical Challenge: Steric Inhibition & Resonance

Unlike simple para-substituted benzaldehydes, this 1,2,3-trisubstituted system exhibits unique electronic properties due to steric crowding .

-

Steric Clash: The bulky dimethylamino group [

] at position 2 is flanked by an aldehyde [ -

Conformational Consequence: To minimize steric strain, the dimethylamino group or the carbonyl moiety may twist out of the aromatic plane. This "steric inhibition of resonance" significantly alters the expected UV-Vis absorption maxima and IR carbonyl stretching frequencies compared to planar analogs like 4-(dimethylamino)benzaldehyde.

Protocol A: Nuclear Magnetic Resonance ( NMR)

NMR is the primary method for structural validation, specifically for distinguishing this isomer from its 2,4- or 2,5-substituted regioisomers.

Sample Preparation[3][4][8]

-

Solvent: Chloroform-d (

) is the standard solvent.-

Note: If solubility is poor or rotameric broadening is observed, switch to DMSO-

to stabilize polar conformers.

-

-

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition Parameters[3]

-

Frequency: 400 MHz or higher recommended to resolve aromatic coupling.

-

Pulse Sequence: Standard 1D proton with 30° pulse angle.

-

Relaxation Delay (D1):

2.0 seconds (to ensure accurate integration of the aldehyde proton).

Data Interpretation & Assignment Logic

The spectrum is defined by three distinct zones: the downfield aldehyde, the aromatic region, and the upfield alkyl groups.

Table 1: Chemical Shift Assignments (

)

| Moiety | Shift ( | Multiplicity | Integration | Structural Insight |

| Aldehyde ( | 10.10 – 10.40 | Singlet (s) | 1H | Highly deshielded.[1] A singlet confirms no adjacent protons on the carbonyl carbon. |

| Aromatic H-6 | 7.50 – 7.70 | Doublet of doublets (dd) | 1H | Ortho to carbonyl; most deshielded aromatic proton due to anisotropic effect of |

| Aromatic H-4 | 7.10 – 7.30 | Doublet of doublets (dd) | 1H | Para to carbonyl; shielded by the electron-donating methoxy group. |

| Aromatic H-5 | 6.90 – 7.10 | Triplet (t) / dd | 1H | Meta to both withdrawing groups; typically the most shielded aromatic signal. |

| Methoxy ( | 3.85 – 3.95 | Singlet (s) | 3H | Characteristic sharp singlet. |

| Dimethylamino ( | 2.80 – 3.00 | Singlet (s) | 6H | Integration of 6H is the key purity check. Broadening may occur at low temps (<0°C). |

Critical QC Check: The integration ratio between the Aldehyde proton (1H) and the Dimethylamino protons (6H) must be exactly 1:6 . A deviation suggests oxidation to the carboxylic acid (loss of aldehyde signal) or demethylation.

Structural Verification Workflow

Figure 1: Decision tree for NMR structural validation. This logic filters out common impurities like the corresponding benzoic acid or demethylated byproducts.

Protocol B: Infrared Spectroscopy (FT-IR)

IR is utilized to confirm functional groups and assess the electronic environment of the carbonyl.

Experimental Setup

-

Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture absorption.

-

Scan Range: 4000 – 600

. -

Resolution: 4

.

Key Diagnostic Bands[3]

| Frequency ( | Assignment | Notes |

| 2850 & 2760 | "Fermi Doublet" . Two weak bands distinctive of aldehydes. Differentiates from ketones/esters. | |

| 1680 – 1695 | Slightly lower than standard aldehydes (1700) due to conjugation, but higher than para-amino analogs (1660) due to steric twisting reducing conjugation. | |

| 1580 – 1600 | Enhanced intensity due to polar substituents. | |

| 1100 – 1250 | Strong bands corresponding to the aryl-amine and aryl-ether bonds. |

Protocol C: Mass Spectrometry (LC-MS)

Mass spectrometry provides the definitive molecular weight confirmation and purity profile.

Method Parameters[3][10]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

-

Reasoning: The tertiary amine (

) is easily protonated, providing a strong

-

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

Fragmentation Pattern (ESI+)

-

Parent Ion:

( -

Primary Fragment:

(Loss of-

Aldehydes often lose carbon monoxide (

) under collision-induced dissociation (CID).

-

-

Secondary Fragment:

(Loss of methyl radical from methoxy or amine).

Quality Control Summary

For drug development applications, the following specifications are recommended for batch release:

| Test | Acceptance Criteria | Method |

| Appearance | Yellow to pale brown solid/oil | Visual |

| Identity ( | Conforms to structure; Integrals correct | Protocol A |

| Purity (HPLC) | UV detection at 254 nm | |

| Mass (LC-MS) | Major peak | Protocol C |

| Residual Solvent | Matches process solvent (e.g., DMF, EtOAc) | GC-HS |

References

-

BenchChem. (2025).[2][3] 2-(Dimethylamino)-3-methoxybenzaldehyde: Predicted NMR Data.Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (General reference for ortho-substituted aldehyde shifts).

-

NIST Chemistry WebBook. (2024). Standard Reference Data for 4-(Dimethylamino)benzaldehyde (Analogous Comparison).Link

-

Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison. Link

Sources

13C NMR data for 2-(Dimethylamino)-3-methoxybenzaldehyde

Application Note: C NMR Characterization of 2-(Dimethylamino)-3-methoxybenzaldehyde

Introduction & Structural Significance

2-(Dimethylamino)-3-methoxybenzaldehyde (CAS: 1289029-89-5) presents a unique spectroscopic challenge due to the steric crowding at the ortho and meta positions. The molecule features a 1,2,3-trisubstituted benzene ring where the bulky dimethylamino group (

Key Spectroscopic Considerations:

-

Steric Inhibition of Resonance: The steric clash between the C1-formyl and C3-methoxy groups forces the C2-dimethylamino group to twist out of the aromatic plane. This reduces the

conjugation of the nitrogen lone pair into the ring, resulting in:-

A deshielding of the ipso carbon (C2).

-

A diminished shielding effect on the para carbon (C5) compared to typical anilines.

-

-

Rotational Barriers: At room temperature, the

signals may appear broadened or distinct depending on the rotational barrier imposed by the adjacent substituents.

Experimental Protocol

A. Sample Preparation

To ensure high-resolution data and minimize solvent-solute interactions that obscure peak assignments:

-

Solvent: Deuterated Chloroform (

) is the standard. Use DMSO- -

Concentration: Dissolve 30–50 mg of the compound in 0.6 mL of solvent. Filter through a glass wool plug to remove particulates that cause line broadening.

-

Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP).

B. Acquisition Parameters (Standard 400/500 MHz Instrument)

This protocol prioritizes the detection of quaternary carbons (C1, C2, C3), which often have long relaxation times.

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons to simplify spectrum to singlets; 30° pulse angle ensures faster repetition. |

| Spectral Width | 240 ppm (-10 to 230 ppm) | Captures the downfield aldehyde (~190 ppm) and upfield methyls (~40 ppm). |

| Relaxation Delay (D1) | 2.0 – 3.0 seconds | Essential for full relaxation of quaternary carbons (C-N, C-O, C=O) to ensure visibility. |

| Scans (NS) | 512 – 1024 | Sufficient S/N ratio for ~40mg sample. |

| Temperature | 298 K (25°C) | Standard; heating to 313 K may be required if |

Data Interpretation & Assignment Guide

The following table outlines the expected chemical shifts based on substituent chemical shift (SCS) additivity rules and empirical data from analogous trisubstituted benzenes (e.g., o-vanillin derivatives).

Predicted C NMR Data Table ( )

| Carbon Position | Assignment | Approx. Shift ( | Multiplicity (DEPT-135) | Mechanistic Explanation |

| C-7 | Aldehyde ( | 190.5 – 192.5 | Positive ( | Highly deshielded |

| C-3 | Aromatic | 158.0 – 162.0 | Quaternary ( | Deshielded by direct attachment to electronegative Oxygen (Inductive effect |

| C-2 | Aromatic | 145.0 – 150.0 | Quaternary ( | Deshielded by Nitrogen. Shift may be lower than typical anilines due to steric twist. |

| C-1 | Aromatic | 128.0 – 132.0 | Quaternary ( | Ipso to aldehyde; shielding/deshielding balance between ring current and carbonyl anisotropy. |

| C-5 | Aromatic | 122.0 – 125.0 | Positive ( | Meta to electron-donating groups; relatively unperturbed. |

| C-6 | Aromatic | 118.0 – 122.0 | Positive ( | Ortho to aldehyde (electron-withdrawing) but para to methoxy (electron-donating). |

| C-4 | Aromatic | 112.0 – 116.0 | Positive ( | Ortho to Methoxy and meta to Dimethylamino. Shielded by OMe resonance. |

| C-8 | Methoxy ( | 55.5 – 56.5 | Positive ( | Typical region for aryl methyl ethers. |

| C-9, C-10 | Dimethylamino ( | 43.0 – 45.0 | Positive ( | Upfield signal. May appear as two peaks if rotation is restricted. |

Note on Validation: To distinguish C-3 (C-O) from C-2 (C-N), check HMBC correlations . The Methoxy protons (

~3.[1][2]8) will show a strong 3-bond correlation to C-3 . The Dimethylamino protons (~2.8) will correlate to C-2 .[3]

Structural Validation Workflow

The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR experiments.

Figure 1: Decision tree for the structural verification of trisubstituted benzaldehydes.

References

-

BenchChem. 2-(Dimethylamino)-3-methoxybenzaldehyde Product Analysis and Predicted Spectra. Retrieved from

-

Reich, H. J. Structure Determination Using NMR: Chemical Shift Ranges. University of Wisconsin-Madison. Retrieved from [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for Additivity Rules).

-

PubChem. 2-(2,3-Dimethylanilino)-3-methoxybenzaldehyde (Analogue Data). National Library of Medicine. Retrieved from [Link]

Sources

- 1. 2-(Dimethylamino)-3-methoxybenzaldehyde | Benchchem [benchchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable benzaldehyde derivative. Here, we will delve into the intricacies of the Vilsmeier-Haack formylation of N,N-dimethyl-2-methoxyaniline, providing troubleshooting advice, frequently asked questions, and a detailed experimental protocol.

Introduction to the Synthesis

The synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde is most commonly achieved through the Vilsmeier-Haack reaction.[1][2] This reaction is a powerful method for the formylation of electron-rich aromatic compounds.[3] The process involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3] The electron-rich aromatic substrate, in this case, N,N-dimethyl-2-methoxyaniline, then attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired aromatic aldehyde.[3]

Due to the activating nature of the dimethylamino and methoxy groups on the aniline starting material, this substrate is highly amenable to the Vilsmeier-Haack reaction.[1] However, achieving high yields and purity can be challenging without careful control of reaction conditions. This guide will address the common pitfalls and provide strategies for optimization.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the Vilsmeier-Haack reaction are a common issue and can stem from several factors. Here's a breakdown of potential causes and their solutions:

-

Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in your reagents or glassware will quench the reagent, significantly reducing the yield.

-

Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and freshly distilled or a new bottle of POCl₃. It is also advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

-

-

Sub-optimal Reaction Temperature: The optimal temperature for the Vilsmeier-Haack reaction is substrate-dependent.

-

Solution: If you are running the reaction at a low temperature (e.g., 0 °C to room temperature) and observing low conversion, a gradual increase in temperature (e.g., to 50-80 °C) may be necessary.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without significant decomposition.

-

-

Incorrect Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is critical.

-

Incomplete Hydrolysis: The final step of the reaction is the hydrolysis of the iminium salt intermediate. Incomplete hydrolysis will result in a lower yield of the desired aldehyde.

-

Solution: Ensure that the pH of the aqueous workup is slightly basic (pH 8-9) to facilitate complete hydrolysis.[4] Vigorous stirring during the addition of the base is also important.

-

Question 2: My final product is a dark, oily substance and is difficult to purify. What is causing this and how can I obtain a clean product?

Answer:

The formation of dark-colored impurities is a frequent problem in Vilsmeier-Haack reactions, often indicating side reactions or decomposition.[4]

-

Cause 1: Side Reactions: Overly aggressive reaction conditions (high temperatures or prolonged reaction times) can lead to the formation of polymeric or other colored byproducts.[4]

-

Solution: As mentioned previously, carefully optimize the reaction temperature and time using TLC monitoring. Running the reaction at the lowest effective temperature for the shortest time necessary to achieve full conversion of the starting material is key.

-

-

Cause 2: Impure Reagents: Impurities in the starting N,N-dimethyl-2-methoxyaniline or DMF can lead to the formation of colored byproducts.

-

Solution: Use high-purity starting materials. If necessary, distill the N,N-dimethyl-2-methoxyaniline and DMF before use.

-

-

Purification Strategy:

-

Column Chromatography: This is the most effective method for purifying 2-(Dimethylamino)-3-methoxybenzaldehyde from colored impurities. A typical solvent system would be a gradient of ethyl acetate in hexanes on a silica gel column.[2]

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

-

Question 3: I am observing multiple spots on my TLC plate, even after optimizing the reaction conditions. What are the likely side products?

Answer:

The formation of multiple products can be attributed to a few key side reactions:

-

Di-formylation: The starting material is highly activated, and under certain conditions, a second formyl group can be introduced onto the aromatic ring.[4] This is more likely to occur with an excess of the Vilsmeier reagent and at higher temperatures.

-

Mitigation: Use a stoichiometric amount of the Vilsmeier reagent and maintain the lowest effective reaction temperature.

-

-

Isomeric Products: While formylation is expected to occur at the position para to the strongly activating dimethylamino group, some ortho-formylation may occur, leading to isomeric products. The directing effects of the ortho-methoxy and meta-dimethylamino groups influence the regioselectivity.

-

Dimerization/Polymerization: The acidic conditions of the reaction can sometimes promote self-condensation of the starting material or product, leading to higher molecular weight impurities.[4]

Frequently Asked Questions (FAQs)

-

What is the expected regioselectivity of the formylation of N,N-dimethyl-2-methoxyaniline? The dimethylamino group is a powerful ortho, para-directing group. The methoxy group is also an ortho, para-director. In this case, the para position relative to the dimethylamino group is the most sterically accessible and electronically activated position for electrophilic substitution. Therefore, the major product is expected to be 2-(Dimethylamino)-3-methoxybenzaldehyde.

-

Can I use other formylating agents besides POCl₃/DMF? Yes, other reagents can generate the Vilsmeier reagent, such as thionyl chloride or oxalyl chloride with DMF.[5] However, POCl₃ is the most commonly used and is generally effective for this type of substrate.

-

How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes) and visualize the spots under UV light. The product, being more polar than the starting material, will have a lower Rf value.

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde. Optimization of stoichiometry, temperature, and reaction time may be necessary to achieve the best results in your specific laboratory setting.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| N,N-dimethyl-2-methoxyaniline | 151.21 | 10 | 1.51 g |

| Phosphorus oxychloride (POCl₃) | 153.33 | 11 | 1.0 mL |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 10 mL |

| Dichloromethane (DCM), anhydrous | 84.93 | - | 10 mL |

| Saturated sodium bicarbonate solution | - | - | As needed |

| Saturated sodium chloride solution (brine) | - | - | As needed |